molecular formula C24H22Cl2N2O5 B15154531 Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B15154531
M. Wt: 489.3 g/mol
InChI Key: OBTGTVKOLCGTMK-UHFFFAOYSA-N
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Description

ETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of ETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the furan ring.

    Amidation reaction: The furan derivative undergoes an amidation reaction to form the furan-2-amido structure.

    Formation of the benzoate ester: The final step involves esterification to form the ethyl benzoate derivative.

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various electrophiles for substitution reactions.

Scientific Research Applications

ETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological systems, potentially leading to the discovery of new biochemical pathways or targets.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE include other furan derivatives and benzoate esters These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties

References

Properties

Molecular Formula

C24H22Cl2N2O5

Molecular Weight

489.3 g/mol

IUPAC Name

ethyl 5-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H22Cl2N2O5/c1-2-32-24(30)18-14-16(4-6-20(18)28-9-11-31-12-10-28)27-23(29)22-8-7-21(33-22)17-13-15(25)3-5-19(17)26/h3-8,13-14H,2,9-12H2,1H3,(H,27,29)

InChI Key

OBTGTVKOLCGTMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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